3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitro group at the 3-position and a thiophen-2-yl vinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the imidazo[1,2-a]pyridine core can be performed using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature conditions.
Vinylation with Thiophen-2-yl Group: The vinylation can be carried out using a Heck reaction, where the imidazo[1,2-a]pyridine derivative is reacted with a thiophen-2-yl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The vinyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Cyclization: Catalysts such as Lewis acids or bases.
Major Products
Reduction: 3-Amino-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 2-(2-thienyl)imidazo[1,2-a]pyridine and 3-nitroimidazo[1,2-a]pyridine share structural similarities.
Thiophene-Containing Compounds: Compounds like 2-(2-thienyl)vinylpyridine and 3-nitro-2-(2-thienyl)imidazole.
Uniqueness
3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine is unique due to the combination of its nitro group, thiophen-2-yl vinyl group, and imidazo[1,2-a]pyridine core. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H9N3O2S |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
3-nitro-2-[(E)-2-thiophen-2-ylethenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9N3O2S/c17-16(18)13-11(7-6-10-4-3-9-19-10)14-12-5-1-2-8-15(12)13/h1-9H/b7-6+ |
InChI Key |
FOMSMLPOCLJLIA-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])/C=C/C3=CC=CS3 |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C=CC3=CC=CS3 |
Origin of Product |
United States |
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